allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a tricyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a dihydrothiazine ring. Its molecular formula is C₁₉H₂₀N₂O₄S, with a molecular weight of 372.439 g/mol and a ChemSpider ID of 2165912 . Key structural attributes include:
- Allyl ester group at position 7, which enhances hydrolytic stability compared to methyl esters.
- 4-Methoxyphenyl substituent at position 6, contributing electron-donating effects.
- Methyl group at position 8, influencing steric and electronic properties. Its synthesis likely involves condensation and cyclization steps, as seen in analogous pyrimido-thiazine derivatives .
Properties
IUPAC Name |
prop-2-enyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-4-10-25-18(23)16-12(2)20-19-21(15(22)9-11-26-19)17(16)13-5-7-14(24-3)8-6-13/h4-8,17H,1,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLVBGHFTMZCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387511 | |
| Record name | AC1MFBGL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-58-3 | |
| Record name | AC1MFBGL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.11 g/mol. The compound features a pyrimido-thiazine core with an allyl group and a methoxy-substituted phenyl ring, contributing to its unique reactivity and biological activity.
Synthesis
The synthesis typically involves multiple steps including:
- Formation of the pyrimido-thiazine core : This is achieved through the reaction of thiourea with α,β-unsaturated carbonyl compounds.
- Introduction of functional groups : The allyl and methoxy groups are introduced via substitution reactions.
The synthetic routes can be optimized for yield and purity using advanced catalysts and controlled reaction conditions .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to standard antimicrobial agents .
Anticancer Properties
Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. Mechanistic investigations suggest that it could interfere with DNA replication processes in cancer cells .
Enzyme Inhibition
Allyl 6-(4-methoxyphenyl)-8-methyl has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to significant alterations in cellular functions and has implications for drug design .
The biological activity of allyl 6-(4-methoxyphenyl)-8-methyl is attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules such as enzymes and receptors. These interactions are essential for its action as a potential therapeutic agent.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrimido-thiazine family:
These findings highlight the potential therapeutic applications of allyl 6-(4-methoxyphenyl)-8-methyl in treating infections and cancer.
Scientific Research Applications
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex compound with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its structural characteristics, synthesis methods, biological activities, and potential applications in drug development.
Structural Characteristics
The compound features a unique structural framework characterized by a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is , and it has a molecular weight of approximately 374.47 g/mol. The presence of an allyl group and a methoxy-substituted phenyl ring contributes to its reactivity and biological activity.
Key Functional Groups
- Allyl Group : Enhances reactivity and allows for various chemical transformations.
- Methoxy Group : Modulates the electronic properties of the phenyl ring, influencing interactions with biological targets.
- Thiazine Core : Provides structural stability and potential for diverse reactivity patterns.
Biological Activities
Research indicates that this compound exhibits promising biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antifungal properties.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Enzyme Inhibition : The compound's functional groups facilitate interactions with various enzymes, potentially leading to therapeutic applications.
Applications in Drug Development
The unique structural features and biological activities of this compound position it as a promising candidate for drug development. Potential applications include:
- Lead Compound in Antimicrobial Agents : Given its potential antimicrobial properties.
- Anticancer Drug Development : Exploring its ability to inhibit tumor growth.
- Enzyme Modulators : Investigating its role in modulating enzymatic pathways for therapeutic benefits.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimido-Thiazine/Oxazine Derivatives
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-chlorophenyl group (electron-withdrawing) in CID 3095873 . The 3-ethoxy-4-propoxyphenyl substituent in CID 3256954 increases lipophilicity, which may enhance membrane permeability .
Core Heterocycle :
- Replacement of thiazine with oxazine in compound (3) () introduces oxygen instead of sulfur, reducing polarizability and altering hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | CID 3095873 (Methyl Ester) | CID 3256954 (Alkoxy-Substituted) | Compound (3) (Oxazine) |
|---|---|---|---|---|
| Molecular Weight | 372.44 | 350.81 | 444.54 | 424.90 |
| LogP (Predicted) | ~3.2 | ~3.5 | ~4.1 | ~2.8 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 | 6 |
| Rotatable Bonds | 6 | 4 | 9 | 3 |
- Lipophilicity : The alkoxy-substituted CID 3256954 has the highest predicted LogP, suggesting enhanced bioavailability .
Q & A
What are the typical synthetic routes for allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions, often starting with cyclization of precursors under basic conditions. Key steps include:
- Precursor preparation : Reacting substituted phenyl derivatives with thiazine or pyrimidine precursors.
- Cyclization : Using reagents like oxalyl chloride in DMF to form the fused pyrimido-thiazine core .
- Esterification : Introducing the allyl carboxylate group via nucleophilic substitution or ester exchange .
Optimization : Reaction conditions (solvent polarity, temperature, and time) critically influence yield. For example, continuous flow reactors improve scalability . Purification is achieved via HPLC or column chromatography .
Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Level: Basic
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion .
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry of the pyrimido-thiazine core .
- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
- HPLC : Monitors purity (>95% required for biological assays) .
How does the compound interact with enzymatic targets, and what methodologies validate its inhibition mechanisms?
Level: Basic
Answer:
The pyrimido-thiazine core competitively inhibits enzymes by binding to active sites. Methodologies include:
- Molecular Docking : Predicts binding affinity to targets like kinases or proteases using software (e.g., AutoDock) .
- Enzyme Assays : Measures IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADH depletion assays) .
- Structural Analysis : Crystallography or cryo-EM of enzyme-ligand complexes reveals key interactions (e.g., hydrogen bonding with catalytic residues) .
How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
Level: Advanced
Answer:
Discrepancies often arise from assay variability or substituent effects. Strategies include:
- Comparative Studies : Test the compound against isogenic cell lines or bacterial strains under standardized conditions (e.g., CLSI guidelines) .
- Substituent Modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Br, -Cl) to assess SAR trends .
- Pathway Analysis : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .
What strategies are effective for establishing structure-activity relationships (SAR) in this chemical class?
Level: Advanced
Answer:
Systematic SAR studies require:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., allyl → ethyl esters, methoxy → ethoxy groups) .
- Computational Modeling : QSAR models correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .
- Biological Profiling : Screen analogs against diverse targets (e.g., cancer cell lines, bacterial panels) to identify pharmacophores .
What are the key degradation pathways of this compound under physiological conditions?
Level: Advanced
Answer:
Degradation studies involve:
- Stress Testing : Expose the compound to acidic/basic conditions, heat, or light. Common pathways include:
- Analytical Methods : LC-MS tracks degradation products; stability is enhanced by cyclodextrin encapsulation or prodrug design .
How can crystallographic data improve the design of analogs with enhanced solubility?
Level: Advanced
Answer:
X-ray structures reveal packing inefficiencies that limit solubility. Modifications include:
- Introducing Polar Groups : Add -OH or -NH₂ to disrupt crystal lattice formation .
- Reducing Symmetry : Asymmetric substitution (e.g., 3-ethoxy instead of 4-methoxy) lowers melting points .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to create stable amorphous phases .
What in silico tools are recommended for predicting ADMET properties?
Level: Advanced
Answer:
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., thiazine ring reactivity) .
- Solubility Modeling : COSMO-RS calculates solvation free energy in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
